![molecular formula C17H21N3O3S B2543141 N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1251686-84-6](/img/structure/B2543141.png)
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Description
The compound N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements. The methoxyphenyl group suggests potential interaction with biological receptors, the tetrahydro-2H-pyran moiety could contribute to the compound's lipophilicity and membrane permeability, and the thiadiazole ring is a common feature in molecules with various biological activities, including enzyme inhibition.
Synthesis Analysis
While the specific synthesis of N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not detailed in the provided papers, similar compounds have been synthesized through multi-step reactions involving the formation of amide bonds and cyclization reactions. For example, amide derivatives with pyrazole carboxylic acids were synthesized from corresponding carbonyl chlorides and sulfonamides, indicating that amide bond formation is a viable strategy for constructing similar molecules . Additionally, the synthesis of 5-aminopyrazole derivatives involved reactions with hydrazine hydrate, which could be analogous to steps in the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes several distinct functional groups that are likely to influence its chemical behavior. The 1,2,3-thiadiazole ring is a heterocyclic component known to confer stability and participate in hydrogen bonding, while the methoxyphenyl group may engage in π-π interactions and hydrogen bonding with biological targets. The tetrahydro-2H-pyran ring introduces conformational flexibility and could affect the overall three-dimensional shape of the molecule, which is crucial for its interaction with specific biological targets.
Chemical Reactions Analysis
The compound's reactivity can be inferred from the behavior of its functional groups. The amide linkage is typically stable under physiological conditions but can be hydrolyzed under more extreme conditions. The thiadiazole ring might engage in nucleophilic substitution reactions, especially with the presence of the methyl group at the 4-position, which could activate the ring towards electrophilic attack. The methoxy group could be subject to demethylation under certain conditions, potentially altering the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the methoxy group suggests moderate hydrophilicity, while the tetrahydro-2H-pyran ring would contribute to the compound's lipophilicity. The thiadiazole ring could enhance the compound's thermal stability and contribute to its potential as a biologically active molecule. The compound's solubility, melting point, and other physicochemical properties would be determined by the interplay of these functional groups and the overall molecular architecture.
Scientific Research Applications
Synthesis and Characterization
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound involved in the synthesis and characterization of novel organic molecules with potential biological activity. Research has focused on the synthesis of pyrazole and pyrazolopyrimidine derivatives, showcasing the versatility of such compounds in creating a wide range of biologically active molecules. For example, Hassan et al. (2014) highlighted the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, established through reactions involving methoxyphenyl amino compounds, which were then evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014). Similarly, Yue et al. (2010) synthesized acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia, further connecting pyrazole and thiadiazole via amido bonds, indicating a methodological approach to designing compounds with potential auxin activities (Yue et al., 2010).
Structural and Physical Properties
Studies also delve into the detailed structural and physical characterization of similar compounds, providing insights into their stability, molecular interactions, and potential applications in material science and pharmacology. For instance, Kumara et al. (2018) conducted a comprehensive study on a novel pyrazole derivative, focusing on its crystal structure, Hirshfeld surface analysis, and thermo-optical properties. This level of characterization sheds light on the compound's thermal stability and its intermolecular interactions, which are crucial for its potential applications (Kumara et al., 2018).
Potential Biological and Pharmacological Applications
The synthesis of derivatives of the discussed compound points to their wide range of potential biological and pharmacological applications. For example, synthesized compounds have been screened for activities such as cytotoxicity against cancer cell lines, highlighting their potential in cancer research and therapy (Hassan, Hafez, & Osman, 2015). Additionally, the exploration of antimicrobial and anti-inflammatory activities further underscores the versatility and potential utility of these compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-15(24-20-19-12)16(21)18-11-17(7-9-23-10-8-17)13-5-3-4-6-14(13)22-2/h3-6H,7-11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIXIBSWSUHDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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